Prostaglandin F2alpha 15-methyl ether
Description
Contextualization within the Prostanoid and Lipid Mediator Families
Prostaglandin (B15479496) F2alpha 15-methyl ether belongs to the prostanoid family, a subclass of eicosanoids. fiveable.melibretexts.org Eicosanoids are a large group of signaling molecules derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. libretexts.orgwikipedia.org The biosynthesis of prostanoids from arachidonic acid is initiated by the action of cyclooxygenase (COX) enzymes, which produce the intermediate prostaglandin H2 (PGH2). wikipedia.org From PGH2, various synthases generate the different classes of prostaglandins (B1171923), including PGF2α. fiveable.me
Prostaglandins, along with thromboxanes and prostacyclins, are collectively known as prostanoids and are key lipid mediators involved in a wide array of physiological and pathological processes. wikipedia.org These include inflammation, smooth muscle contraction, and reproductive functions. Prostaglandin F2alpha 15-methyl ether, as a synthetic analog, interacts with the prostaglandin F2α receptor (FP receptor), initiating intracellular signaling cascades similar to its parent compound. wikipedia.org Its classification within this family is pivotal to understanding its mechanism of action and its utility in dissecting the roles of PGF2α-mediated pathways.
Historical Development and Rationale for Synthetic Prostaglandin F2alpha Analogues
The development of synthetic prostaglandin analogs was largely driven by the inherent metabolic instability of naturally occurring prostaglandins like PGF2α. Endogenous PGF2α has a very short half-life in circulation, being rapidly metabolized, primarily through oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This rapid inactivation limits its therapeutic potential and makes it challenging to study its sustained effects in biological systems.
The pioneering work on prostaglandin synthesis by researchers like E.J. Corey and R.B. Woodward in the mid-20th century laid the foundation for creating modified versions of these molecules. synarchive.comacs.org The primary rationale for developing synthetic PGF2α analogues, such as the 15-methyl ether derivative, was to create compounds with increased metabolic stability and a longer duration of action. This allows for more controlled and prolonged pharmacological studies and has led to the development of clinically useful drugs. Other well-known synthetic PGF2α analogs include latanoprost (B1674536), bimatoprost, and travoprost. taylorandfrancis.com
Unique Significance of the 15-Methyl Ether Modification for Pharmacological and Biological Studies
The introduction of a methyl ether group at the C-15 position of PGF2α is a key structural modification that confers significant advantages for research purposes. This modification sterically hinders the enzymatic oxidation by 15-PGDH, the primary route of metabolic inactivation of PGF2α. This blockage of metabolism results in a compound with a significantly longer biological half-life, allowing for sustained receptor interaction and downstream signaling.
This enhanced stability is of paramount importance for both in vitro and in vivo studies. It allows researchers to investigate the long-term consequences of FP receptor activation without the need for continuous administration of the rapidly degraded natural ligand. The 15-methyl ether modification has been shown to retain significant biological activity, in some cases even showing increased selectivity for certain effects like luteolysis. nih.gov The ability to produce a sustained biological response makes this compound a valuable tool for elucidating the complex roles of the PGF2α signaling pathway in various physiological and pathophysiological conditions.
Research Findings on Prostaglandin F2alpha Analogues
The following tables summarize key research findings related to synthetic prostaglandin F2alpha analogues.
| Analogue | Modification | Relative Biological Activity (% of natural PGF2α) | Key Observation | Reference |
|---|---|---|---|---|
| PGF2α 9-methyl ether | Methyl ether at C-9 | Data not specified | Increased selectivity for luteolytic activity. | nih.gov |
| PGF2α 11-methyl ether | Methyl ether at C-11 | Data not specified | Retains significant biological activity. | nih.gov |
| PGF2α 15-methyl ether | Methyl ether at C-15 | 3-420% | Retains significant biological activity and shows increased selectivity for luteolytic activity. | nih.gov |
| Study Focus | PGF2α Analogue Used | Key Finding | Reference |
|---|---|---|---|
| Termination of midtrimester pregnancy | 15-methyl prostaglandin F2 alpha | Showed a 97.5% success rate, comparable to a synthetic PGE2 derivative. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
40834-96-6 |
|---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-methoxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-10-16(26-2)13-14-18-17(19(22)15-20(18)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,16-20,22-23H,3-4,6-7,9-12,15H2,1-2H3,(H,24,25)/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 |
InChI Key |
RGZAEYWCXILWFX-NVRZHKMMSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)OC |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)OC |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)OC |
Synonyms |
15-methoxyprostaglandin F2alpha O-15-methylprostaglandin F2alpha ether PGF2alpha 15-methyl ether prostaglandin F2alpha 15-methyl ethe |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Prostaglandin F2alpha 15 Methyl Ether
Methodologies for Total Synthesis
The total synthesis of prostaglandins (B1171923) is a landmark achievement in organic chemistry, with numerous strategies developed to construct this complex molecular architecture. These approaches are often adaptable for the synthesis of analogs such as the 15-methyl ether derivative.
Classical Stereoselective Synthesis Approaches
The cornerstone of prostaglandin (B15479496) synthesis is the stereocontrolled construction of the cyclopentane (B165970) core with its multiple chiral centers. A seminal and widely adopted strategy is the Corey synthesis, which provides a versatile pathway to a variety of prostaglandins and their analogs. synarchive.comnih.govscribd.com This approach typically involves the construction of a key intermediate, the Corey lactone, which contains the necessary stereochemical information for the final product. researchgate.net
The synthesis of Prostaglandin F2α, and by extension its derivatives, often involves a sequence of reactions including Diels-Alder cycloadditions, Baeyer-Villiger oxidations, and Wittig or Horner-Wadsworth-Emmons reactions to install the two side chains. synarchive.com The stereochemistry of the hydroxyl groups and the side chains is carefully controlled at each step. For instance, the reduction of a ketone at the C-9 position to the desired α-hydroxyl group is a critical step that dictates the formation of the F-series of prostaglandins. libretexts.org
| Step | Reaction Type | Key Reagents | Purpose |
| 1 | Diels-Alder | Cyclopentadiene derivative, activated dienophile | Construction of a bicyclic intermediate |
| 2 | Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Formation of the Corey lactone |
| 3 | Reduction | Metal hydrides (e.g., LiAlH4) | Opening of the lactone to a diol |
| 4 | Oxidation | Collins reagent, PCC | Formation of an aldehyde for side-chain introduction |
| 5 | Horner-Wadsworth-Emmons | Phosphonate ylide | Installation of the α-side chain |
| 6 | Reduction | Zinc borohydride | Stereoselective formation of the C-15 alcohol |
| 7 | Wittig Reaction | Phosphonium ylide | Installation of the ω-side chain |
Chemoenzymatic Synthetic Pathways to Chiral Intermediates
To enhance the efficiency and enantioselectivity of prostaglandin synthesis, chemoenzymatic approaches have been developed. These methods utilize enzymes to catalyze key stereoselective transformations, often providing high enantiomeric excess and milder reaction conditions compared to purely chemical methods.
Recent advancements have demonstrated the use of enzymes for the kinetic resolution of racemic intermediates, leading to the production of enantiomerically pure building blocks for prostaglandin synthesis. nih.gov For example, a concise chemoenzymatic synthesis of several prostaglandins, including PGF2α, has been reported, achieving the synthesis in as few as five to seven steps. nih.govresearchgate.net A key feature of this approach is the chemoenzymatic synthesis of a bromohydrin intermediate, which serves as a radical equivalent of the traditional Corey lactone. nih.gov This strategy introduces the chiral cyclopentane core with high enantioselectivity. nih.gov
Multistep Strategies for Cyclopentane Core Construction
The construction of the central cyclopentane ring is a critical challenge in prostaglandin synthesis. taylorfrancis.com Various multistep strategies have been devised to create this core with the correct relative and absolute stereochemistry. These strategies can be broadly categorized into three main approaches:
Cyclization of Acyclic Precursors: Linear molecules are designed to undergo intramolecular cyclization to form the five-membered ring.
Ring Contraction or Expansion: A six-membered ring can be contracted, or a four-membered ring expanded, to yield the desired cyclopentane structure.
Bicyclic Precursors: A bicyclic system, such as a bicyclo[2.2.1]heptane, can be cleaved to reveal the cyclopentane core with pre-defined stereocenters. libretexts.org
Chemical Modifications and Analogues of Prostaglandin F2alpha
The synthesis of analogs of PGF2α, such as the 15-methyl ether, is achieved either through total synthesis incorporating the modification from an early stage or by chemical modification of the parent PGF2α molecule.
Regiospecific Etherification at the 15-Position
The synthesis of Prostaglandin F2alpha 15-methyl ether has been accomplished through total synthesis. nih.gov This involves the specific methylation of the hydroxyl group at the C-15 position. The regiospecificity of this etherification is crucial to avoid methylation at the other hydroxyl groups at the C-9 and C-11 positions. This is typically achieved by using protecting groups for the C-9 and C-11 hydroxyls, followed by methylation of the C-15 hydroxyl and subsequent deprotection.
The introduction of the methyl group at the 15-position is a key modification that differentiates this analog from the natural prostaglandin.
Synthesis of Other Methyl Ether Derivatives (e.g., 9- and 11-methyl ethers)
In addition to the 15-methyl ether, other regiospecific monomethyl ethers of PGF2α have also been prepared by total synthesis, including the 9-methyl and 11-methyl ethers. nih.gov The synthesis of these analogs requires a carefully planned strategy of protecting and deprotecting the different hydroxyl groups to achieve the desired regiospecific methylation. For example, to synthesize the 9-methyl ether, the 11- and 15-hydroxyl groups would be protected, followed by methylation of the 9-hydroxyl group and subsequent removal of the protecting groups. The synthesis of the 9,15-bis-ether has also been reported. nih.gov
The development of these synthetic routes allows for a systematic exploration of how methylation at different positions on the prostaglandin scaffold influences its properties.
Design and Synthesis of Structurally Related Analogues (e.g., 17-phenyl trinor analogues)
The core structure of Prostaglandin F2alpha (PGF2α) has been a template for the development of numerous analogues with modified properties. A significant class of these are the 17-phenyl trinor analogues, which are characterized by the replacement of the terminal three carbons (trinor) of the omega (ω) side chain with a phenyl group. This modification often leads to increased metabolic stability and potent biological activity. labscoop.comcaymanchem.com
The synthesis of these analogues, such as Latanoprost (B1674536) and Bimatoprost, generally follows a convergent approach, often starting from the pivotal Corey lactone intermediate. oup.comnih.gov This key building block contains the stereochemically defined cyclopentane core of the prostaglandin. The synthesis involves the sequential attachment of the alpha (α) and omega (ω) side chains.
One notable strategy for constructing the ω-chain is the Julia-Lythgoe olefination, which involves the reaction of a phenylsulfone derivative with an enantiomerically pure aldehyde synthon representing the modified ω-chain. google.com More recent advancements include chemoenzymatic methods that utilize enzymes for highly selective reactions, reducing the number of steps and improving yields. nih.gov For instance, a concise synthesis of analogues like Latanoprost and Bimatoprost has been achieved in 5 to 7 steps, starting from a common bromohydrin intermediate, which serves as an equivalent to the Corey lactone. nih.gov This process involves key reactions such as nickel-catalyzed cross-couplings and Wittig reactions to build the side chains. nih.gov
The design of these analogues focuses on altering the molecule's interaction with prostaglandin receptors and its metabolic profile. The 17-phenyl trinor PGF2α, for example, is a potent agonist for the FP receptor, binding with significantly higher potency compared to the native PGF2α. caymanchem.comvwr.com
Table 1: Examples of Structurally Related PGF2α Analogues
| Analogue Name | Key Structural Modification | Relevant Synthetic Strategy |
|---|---|---|
| Latanoprost | Isopropyl ester prodrug of 17-phenyl-18,19,20-trinor-PGF2α. | Synthesis from Corey lactone intermediate; Chemoenzymatic synthesis. oup.comnih.gov |
| Bimatoprost | Ethyl amide prodrug of 17-phenyl-18,19,20-trinor-PGF2α. labscoop.com | Convergent synthesis via Julia-Lythgoe olefination; Chemoenzymatic synthesis. nih.govgoogle.com |
| Travoprost | Isopropyl ester prodrug with a trifluoromethyl group on the phenyl ring of the ω-chain. | Convergent synthesis from a common prostaglandin intermediate. google.com |
| Carboprost | Methyl group at the C-15 position instead of a hydroxyl group. nih.gov | Introduction of the methyl group via Grignard reagent or trimethylaluminium onto a Corey lactone derivative. wikipedia.orggoogle.com |
Molecular and Cellular Mechanisms of Action of Prostaglandin F2alpha 15 Methyl Ether
Prostaglandin (B15479496) Receptor (FP Receptor) Binding Affinity and Selectivity
The biological effects of Prostaglandin F2alpha 15-methyl ether are mediated through its interaction with the Prostaglandin F (FP) receptor, a member of the G-protein-coupled receptor (GPCR) family. nih.gov
The binding of a ligand to the FP receptor is a critical determinant of its subsequent biological activity. The introduction of a methyl ether group at the C-15 position of the PGF2α molecule induces conformational changes in the ligand. nih.gov These structural alterations, confirmed by Nuclear Magnetic Resonance (NMR) spectral comparisons, directly affect how the molecule fits into the binding pocket of the FP receptor. nih.gov The FP receptor itself is a protein, and its ability to bind ligands effectively depends on the integrity of its structure, including associated membrane lipids and specific phospholipids (B1166683) like sphingomyelin. caymanchem.com Despite the structural change, PGF2α monoethers, including the 15-methyl ether, demonstrate the ability to retain significant biological activity, indicating a productive interaction with the FP receptor. nih.gov
The modification at the C-15 position alters the binding profile of the molecule compared to the endogenous ligand, PGF2α. Studies on various regiospecific monomethyl ethers of PGF2α have shown a wide range of biological activities, from 3% to as high as 420% of that of natural PGF2α. nih.gov Specifically, the 15-methyl ether derivative of PGF2α has been found to exhibit increased selectivity for certain biological activities, such as luteolysis, when compared to the parent compound. nih.gov
In contrast, the related analog 15(S)-15-methyl-PGF2α (Carboprost), which features a methyl group addition rather than a methyl ether, was found to have a high affinity for the FP receptor, though slightly lower than that of PGF2α itself. caymanchem.com The primary metabolites of PGF2α, such as 15-keto-PGF2α, show a greatly reduced affinity (approximately 100-fold less) for the FP receptor, highlighting the importance of the C-15 position for strong receptor binding. caymanchem.com
Below is an interactive table summarizing the comparative binding characteristics.
| Compound | Modification | Relative Biological Activity/Affinity | Receptor Selectivity |
| Prostaglandin F2alpha (PGF2α) | Endogenous Ligand | Baseline (100%) | Binds with high affinity to FP receptors; lower affinity for other prostanoid receptors. youtube.com |
| This compound | C-15 hydroxyl group is replaced by a methyl ether (-OCH3) | Retains significant biological activity (reported range of 3-420% for monoethers). nih.gov | Shows increased selectivity for luteolytic activity compared to PGF2α. nih.gov |
| 15(S)-15-methyl-PGF2α (Carboprost) | Methyl group (-CH3) added at C-15 position | High affinity, but lower than the parent PGF2α molecule. caymanchem.com | Acts as a selective FP receptor agonist. youtube.com |
| 15-keto-PGF2α | C-15 hydroxyl group is oxidized to a ketone (=O) | Approximately 100-fold less affinity than PGF2α. caymanchem.com | Significantly reduced activity at the FP receptor. |
Intracellular Signaling Cascades and Downstream Effectors
The FP receptor is canonically coupled to the Gq/11 family of heterotrimeric G-proteins. biorxiv.orgnih.gov Upon ligand binding and receptor activation, a conformational change in the receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein. This activation causes the Gαq subunit to dissociate from the βγ-subunit complex, allowing both components to interact with downstream effector proteins to propagate the signal within the cell. biorxiv.org As this compound is an active analog at the FP receptor, it initiates this same G-protein activation mechanism. nih.govnih.gov
The primary downstream effector for the activated Gαq subunit is the enzyme Phospholipase C (PLC). caymanchem.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).
Inositol 1,4,5-trisphosphate (InsP3): InsP3 is a soluble molecule that diffuses through the cytoplasm and binds to InsP3 receptors located on the membrane of the endoplasmic reticulum. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. caymanchem.com
Diacylglycerol (DAG): DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of cellular proteins, leading to a cascade of downstream effects, including smooth muscle contraction.
Activation of the FP receptor by PGF2α has been demonstrated to provoke rapid and sustained increases in the levels of InsP3, leading to the mobilization of intracellular calcium. caymanchem.com The action of this compound, through its activation of the same receptor, regulates these same second messenger systems to elicit its physiological effects.
Influence of the 15-Methyl Ether Modification on Metabolic Stability
The metabolic stability of a prostaglandin analog is a crucial factor in its biological potency and duration of action. The primary route of inactivation for natural PGF2α is the rapid enzymatic oxidation of the hydroxyl group at the C-15 position. nih.gov This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the C-15 alcohol to a ketone, yielding 15-keto-PGF2α. nih.gov This metabolite has a significantly lower affinity for the FP receptor and is largely inactive. caymanchem.com
The modification of the C-15 position in this compound is specifically designed to prevent this metabolic inactivation. By replacing the 15-hydroxyl group with a methyl ether group, the substrate for the 15-PGDH enzyme is eliminated. The enzyme cannot oxidize the ether linkage, rendering the compound resistant to this primary degradation pathway. This concept is supported by evidence from the closely related analog, 15(S)-15-methyl-PGF2α (Carboprost), which is described as a metabolically stable analog of PGF2α precisely because the C-15 methyl group sterically hinders and prevents oxidation by 15-PGDH. youtube.com Therefore, the 15-methyl ether modification confers enhanced metabolic stability, leading to a longer biological half-life and more sustained action compared to natural PGF2α.
Resistance to 15-Hydroxyprostaglandin Dehydrogenase (15-HPGDH) Enzymatic Degradation
This compound is a synthetic analog of the naturally occurring Prostaglandin F2alpha (PGF2α). caymanchem.commedchemexpress.com A critical modification in its structure is the addition of a methyl group at the carbon-15 (B1200482) (C15) position, which is fundamental to its enhanced metabolic stability. The primary enzyme responsible for the catabolism of natural prostaglandins (B1171923) is 15-hydroxyprostaglandin dehydrogenase (15-HPGDH). This enzyme initiates the degradation process by oxidizing the hydroxyl group at the C15 position.
The presence of a methyl group at this specific location physically obstructs the enzymatic action of 15-HPGDH. This structural alteration effectively prevents the oxidation of the C15 hydroxyl group, a crucial step in the metabolic breakdown of the molecule. researchgate.net Consequently, the 15-methyl modification confers significant resistance to enzymatic degradation, which is a key factor in its prolonged biological activity compared to its natural counterpart. researchgate.net This resistance to catabolism is a universal feature conferred by the 15-methyl group, regardless of its R or S configuration.
Implications for Biological Half-Life in Pre-clinical Models
The rapid metabolism of natural prostaglandins, such as PGF2α, significantly limits their clinical applicability and has spurred the development of more stable analogs. researchgate.net The enzymatic resistance of this compound to 15-HPGDH directly translates to an extended biological half-life. While the half-life of natural PGF2α is extremely short, often lasting less than a minute in some species due to rapid metabolism primarily in the lungs, the modified structure of the 15-methyl analog allows it to persist in the system for a longer duration. oup.com
Studies in various preclinical models underscore this extended activity. For instance, research on the metabolism of 15-methyl-prostaglandin F2alpha has been conducted in the cynomolgus monkey (Macaca fascicularis), a relevant preclinical model for human studies. nih.gov Further preclinical safety evaluations in rats and rabbits have also been performed. nih.gov In non-pregnant rhesus monkeys, the analog has been shown to induce luteolysis and decrease serum progesterone (B1679170) levels. caymanchem.com The stark contrast in metabolic stability is evident when comparing the half-life of natural PGF2α in different species.
| Species | Distribution Half-Life (t½α) of PGF2α | Elimination Half-Life (t½β) of PGF2α | Reference |
|---|---|---|---|
| Heifers | 29.2 ± 3.9 seconds | 9.0 ± 0.9 minutes | oup.com |
| Mares | 94.2 ± 15.9 seconds | 25.9 ± 5.0 minutes | oup.com |
The data clearly illustrates the rapid clearance of the natural compound, highlighting the significance of the 15-methyl ether modification for achieving a more sustained biological effect in preclinical settings.
Conformational Analysis and Structure-Activity Relationship (SAR)
The structural modifications of this compound not only affect its metabolism but also its interaction with biological targets. nih.gov Conformational analysis through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that the formation of a methyl ether at various positions on the PGF2α molecule induces distinct conformational changes. nih.gov
The structure-activity relationship (SAR) for PGF2α analogs is highly dependent on the position and nature of the chemical modifications. Regiospecific monomethyl ethers of PGF2α have been synthesized at the O-9, O-11, and O-15 positions. nih.gov Despite the conformational changes induced by ether formation, these monoethers retain significant biological activity, ranging from 3% to 420% of natural PGF2α. nih.gov
Specifically, the 9- and 15-methyl ethers demonstrate an increased selectivity for luteolytic activity as observed in the hamster antifertility assay. nih.gov This suggests that modifications at these positions can fine-tune the therapeutic action of the molecule. Conversely, any modification to the hydroxyl groups at the C-11 or C-15 positions appears to reduce receptor binding by a factor of at least 100, indicating the critical role of these specific functional groups for receptor interaction. nih.gov
| Modification | Observed Effect on Activity/Binding | Reference |
|---|---|---|
| 9-methyl ether | Increased selectivity for luteolytic activity | nih.gov |
| 15-methyl ether | Increased selectivity for luteolytic activity | nih.gov |
| Modification at C-11 or C-15 hydroxyl | Reduces receptor binding by a factor of ≥100 | nih.gov |
Investigational Biological and Physiological Roles in Animal Models and in Vitro Systems
Reproductive System Physiology in Non-Human Mammalian Species
The most extensively studied effects of Prostaglandin (B15479496) F2alpha 15-methyl ether are centered on the reproductive system, owing to its potent activity as a luteolytic and uterotonic agent. medchemexpress.com
Prostaglandin F2alpha 15-methyl ether demonstrates significant luteolytic activity, which is the process of dissolving the corpus luteum (CL), a temporary endocrine structure in the ovary. This action is crucial for regulating the estrous cycle.
Cattle: In heifers, this compound effectively induces luteolysis and oestrus (heat). drugbank.compatsnap.com Studies have shown that its administration between days 8 and 12 of the oestrous cycle leads to a rapid decrease in progesterone (B1679170) levels, a key indicator of corpus luteum regression. drugbank.compatsnap.com The clinical signs of oestrus and the regression of the corpus luteum observed are similar to those caused by natural PGF2α and its other analogues. patsnap.com Research determined that a minimum effective dose was 0.25 mg in these animals. drugbank.compatsnap.com
Rhesus Monkeys: In non-pregnant rhesus monkeys, the compound effectively induces luteolysis, demonstrated by a significant reduction in serum progesterone concentrations. nih.gov
Hamsters: Research has shown that the 15-methyl ether derivative of PGF2α exhibits increased selectivity for luteolytic activity as measured in the hamster antifertility assay. pfizer.com
Table 1: Summary of Luteolytic Activity in Animal Models
| Animal Model | Key Research Findings | Citations |
|---|---|---|
| Cattle (Heifers) | Induces luteolysis and oestrus; causes a rapid decline in progesterone levels. | drugbank.com, patsnap.com |
| Rhesus Monkeys | Elicits rapid and sustained declines in serum progesterone, indicating luteolysis. | nih.gov |
| Hamsters | Shows increased selectivity for luteolytic activity compared to the parent compound. | pfizer.com |
| Rats & Rabbits | Demonstrates high embryolethality, interfering with nidation or early embryonic development, which is linked to its potent effects on reproductive tissues. | rxlist.com |
The compound is a potent uterine stimulant, causing contractions of the myometrium (the smooth muscle of the uterus). medchemexpress.com This uterotonic action has been investigated in several animal models.
In rats and rabbits, its administration was found to have a high order of embryolethality, which is attributed to its potent contractile effect on the uterus that interferes with pregnancy maintenance. rxlist.com Studies in these models showed that the compound could interfere with nidation or early embryonic development when administered during gestation. rxlist.com This potent stimulation of myometrial contractions underscores its function as a powerful uterotonic agent in preclinical settings.
The reliable luteolytic and uterotonic effects of this compound have made it a subject of interest for managing reproductive functions in veterinary medicine. In cattle, its ability to induce oestrus has been noted as useful for farm management, allowing for the synchronization of estrous cycles. drugbank.compatsnap.com This application is an alternative to other PGF2α analogues used for similar purposes, such as treating conditions like no visible oestrus and cystic ovarian disease in dairy cows. patsnap.com
Modulation of Smooth Muscle Physiology Beyond the Reproductive Tract (Pre-clinical)
The effects of this compound on smooth muscle are not confined to the uterus. Preclinical studies have documented its activity on other smooth muscle tissues.
In intact dogs, the 15-methyl analog of PGF2α was found to be a potent pressor substance in the pulmonary circulation. It actively constricted pulmonary veins and small arteries, leading to a significant increase in pulmonary vascular resistance. In vitro experiments confirmed this, showing that the analog contracted isolated helical segments of canine intrapulmonary artery and vein in a dose-related manner.
Additionally, studies involving cat iris sphincter contraction, a typical model for FP-receptor activity, have been used to characterize the pharmacology of PGF2α analogues.
Table 2: Investigated Effects on Smooth Muscle
| Tissue | Animal Model | Observed Effect | Citations |
|---|---|---|---|
| Myometrium | Rats, Rabbits | Potent contraction, induction of embryolethality. | rxlist.com |
| Pulmonary Vasculature | Dogs | Constriction of pulmonary arteries and veins, increased vascular resistance. | |
| Iris Sphincter | Cats | Contraction (used as a model for FP-receptor activity). |
Studies on Inflammatory and Immune Response Pathways in Animal Models
While the parent compound, PGF2α, is known to be involved in inflammatory processes, specific research detailing the direct role of this compound in inflammatory and immune response pathways in animal models is not extensively covered in the available literature. nih.gov Prostaglandins (B1171923) as a class are key mediators of inflammation, and PGF2α itself is produced during uterine inflammation. nih.gov However, dedicated studies on the unique immunomodulatory or anti-inflammatory properties of the 15-methyl ether derivative are limited.
Research into Ocular Physiology and Intraocular Pressure Regulation in Animal Eye Models
Analogues of PGF2α are well-known for their effects on intraocular pressure (IOP), which has led to their investigation for ocular conditions. Research in animal models has sought to understand the specific receptor mechanisms involved.
Studies comparing the effects of various PGF2α analogues on IOP in rabbits and on cat iris sphincter contraction have yielded interesting findings. The rank order of potency for the analogues in decreasing IOP was found to negatively correlate with their potency for causing cat iris sphincter contraction, a process mediated by the FP-receptor. This suggests that the ocular hypotensive effect of PGF2α and its analogues is not mediated by the conventional FP-receptor, indicating a different pathway of action in the eye. While specific analogues like latanoprost (B1674536) are widely studied, the research highlights a broader mechanism for the class of PGF2α-related compounds in ocular physiology. wikipedia.org
Interactions with Other Lipid Mediators and Eicosanoid Pathways
While direct and extensive research on the specific interactions of this compound with other lipid mediators is limited, valuable insights can be drawn from the known interactions of its parent compound, Prostaglandin F2alpha (PGF2α). This compound is a synthetic and metabolically stable analog of PGF2α, meaning it is designed to resist rapid breakdown in the body. caymanchem.commedchemexpress.com This stability suggests that its interactions with other pathways may be more prolonged or pronounced compared to the naturally occurring PGF2α.
One notable area of interaction for PGF2α is with the thromboxane (B8750289) pathway. Research has shown that both PGF2α and thromboxane A2 (TXA2) can mediate inflammatory responses. nih.gov For instance, in a study using mouse models, both a TXA2 analog and PGF2α were found to increase the beating rate of isolated atria. nih.gov Furthermore, in mice genetically engineered to lack the receptors for either PGF2α (the FP receptor) or TXA2 (the TP receptor), the tachycardic response to lipopolysaccharide-induced inflammation was significantly reduced. nih.gov This suggests that both pathways can act in parallel to mediate certain inflammatory responses.
There is also evidence of interplay between PGF2α and the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes. Pro-inflammatory prostaglandins and leukotrienes are key mediators in the communication between tumor epithelial cells and their surrounding stromal cells, which helps to establish a tumor microenvironment characterized by chronic inflammation and immunosuppression. nih.gov The synthesis of leukotriene D4 (LTD4) can induce the production of COX-2 and subsequently PGE2, indicating a clear crosstalk between the 5-LOX and COX-2 pathways. nih.gov Given that PGF2α is a product of the COX pathway, its signaling could potentially influence or be influenced by the activity of the LOX pathway in inflammatory settings.
Moreover, some studies suggest a broader interplay within the eicosanoid network. For example, the administration of a PGF2α analogue, prostinfenem (B8075033) (15-methyl-PGF2α), in heifers was found to trigger an endogenous release of PGF2α. nih.gov This endogenously released PGF2α would then be available to interact with other lipid mediator pathways in its established manner.
The metabolic stability of this compound is a key factor to consider. By being more resistant to degradation, it can exert a more sustained activation of the FP receptor. caymanchem.commedchemexpress.com This prolonged signaling could potentially amplify the downstream effects, including any crosstalk with other eicosanoid pathways. However, without direct comparative studies, the precise nature and extent of these enhanced interactions remain a subject for further investigation.
The following table summarizes the known interactions of the parent compound, PGF2α, which provides a basis for understanding the potential interactions of its 15-methyl ether analog.
| Interacting Mediator/Pathway | Model System | Observed Interaction/Effect |
| Thromboxane A2 (TXA2) | Isolated mouse atria | Both PGF2α and a TXA2 analog increased the beating rate, suggesting parallel action in inflammatory tachycardia. nih.gov |
| Lipoxygenase (LOX) Pathway | General (Review) | Crosstalk exists between the 5-LOX and COX pathways, with leukotrienes able to induce prostaglandin synthesis. nih.gov |
| Endogenous PGF2α Release | Heifers | Administration of 15-methyl-PGF2α led to an endogenous release of PGF2α. nih.gov |
It is important to note that while these findings for PGF2α are informative, dedicated research is needed to fully elucidate the specific interaction profile of this compound with the broader network of lipid mediators.
Advanced Analytical and Bioanalytical Methodologies for Prostaglandin F2alpha 15 Methyl Ether
Chromatographic Separation Techniques
Chromatographic methods coupled with mass spectrometry provide the highest degree of specificity and accuracy for the quantification of prostaglandins (B1171923) and their analogs.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive and reliable method for the structural confirmation and quantification of Prostaglandin (B15479496) F2alpha 15-methyl ether. Although it has been largely succeeded by LC-MS/MS for high-throughput analysis, its results are often considered a benchmark for accuracy, and it has been used as a validation tool for other methods like radioimmunoassays. nih.gov
The process for analyzing prostaglandins by GC-MS involves several critical steps. Due to the low volatility and polar nature of these compounds, chemical derivatization is essential prior to analysis. A common approach involves a multi-step derivatization:
Esterification: The carboxyl group is converted into a pentafluorobenzyl (PFB) ester. This derivatization enhances sensitivity, particularly for detection by negative-ion chemical ionization (NICI). nih.gov
Oximation: The ketone groups, if present, are converted to O-methyloximes. nih.gov
Silylation: The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers to increase volatility. nih.gov
Following derivatization, the sample is injected into the gas chromatograph, where long capillary columns (e.g., 60 meters) are used to achieve separation of the complex mixture of prostaglandin isomers and metabolites. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized. NICI is a preferred ionization technique as it generates high-abundance molecular ions (M-PFB), providing excellent selectivity and sensitivity with detection limits in the picogram-per-milliliter range. nih.gov
| GC-MS Analysis Step | Purpose | Example Reagent/Technique |
| Extraction | Isolate lipids from the biological matrix. | Diethyl ether extraction. nih.gov |
| Purification | Remove interfering substances. | Solid-phase extraction (C18 Sep-Pak, Silicic Acid). nih.gov |
| Derivatization | Increase volatility and detection sensitivity. | PFB bromide (for esterification), Trimethylsilylation reagents. nih.gov |
| Separation | Resolve compound from isomers and metabolites. | High-resolution capillary gas chromatography. nih.gov |
| Detection | Quantify and identify the compound. | Mass Spectrometry (Negative-Ion Chemical Ionization). nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is currently the preferred method for quantifying eicosanoids, including prostaglandin analogs, in biological matrices. nih.gov It offers exceptional sensitivity and selectivity, often surpassing other techniques, and generally requires less rigorous sample cleanup compared to GC-MS as derivatization is not typically needed. nih.govuic.edu
The methodology involves separating the analyte from other sample components using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separation is typically achieved with a reversed-phase column and a gradient mobile phase, such as water and acetonitrile (B52724) containing a small percentage of acetic acid to improve chromatographic peak shape. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization source used for these compounds. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the mass of Prostaglandin F2alpha 15-methyl ether is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for quantification at picogram-per-milliliter concentrations even in complex matrices like plasma or urine. nih.gov High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (QTof), can further enhance confidence in identification through highly accurate mass measurements of both precursor and fragment ions.
| Performance Metric | Finding for Related Prostaglandins | Significance |
| Limit of Detection (LOD) | <0.05 ng/mL for Leukotriene B4. | Demonstrates the ultra-high sensitivity achievable with modern LC-MS/MS systems. |
| Limit of Quantification (LOQ) | 0.1 ng/mL for Leukotriene B4; 0.5 ng/mL for PGD2. | Represents the lowest concentration that can be reliably measured. |
| Dynamic Range | Can cover four orders of magnitude. | Allows for the measurement of both low and high concentrations in a single run. |
| Mass Accuracy | Typically <1 ppm error with HRMS (QTof). | Enables confident empirical formula determination and compound identification. |
Immunological Assays for Quantitative Determination
Immunological assays are based on the specific binding of an antibody to the target antigen. They offer a high-throughput and cost-effective alternative to chromatographic methods, though they can sometimes be limited by cross-reactivity with structurally similar compounds.
Radioimmunoassay (RIA) Development and Validation
A sensitive and specific radioimmunoassay (RIA) has been successfully developed for the measurement of (15S)-15-methyl prostaglandin F2alpha in unextracted blood plasma. nih.gov The development of this assay required several key components:
Antibody Production: Specific antibodies were generated in rabbits by immunizing them with a conjugate of this compound and bovine serum albumin (BSA). nih.gov
Radiolabeled Tracer: A tritium-labeled version of the compound ([³H]15-MF) was synthesized to act as the tracer in the competitive binding assay. nih.gov
The assay operates on the principle of competitive binding, where the unlabeled compound in a sample competes with a fixed amount of the radiolabeled tracer for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled compound in the sample.
This RIA method demonstrated high sensitivity, with a detection limit as low as five picograms of the compound in a 100 µL plasma sample. nih.gov Validation studies showed that the results obtained from the RIA were in excellent agreement with those from a GC-MS assay. nih.gov A notable aspect of this specific RIA is its low cross-reactivity (<1%) with the endogenous Prostaglandin F2alpha, but a significant affinity (45%) for the C-1 methyl ester of the target compound, making it suitable for measuring both forms. nih.gov
| RIA Characteristic | Description |
| Sensitivity | Can detect as little as 5 picograms in 100 µL of unextracted plasma. nih.gov |
| Specificity | Cross-reactivity with endogenous PGF2alpha is less than 1%. nih.gov |
| Cross-Reactivity | Shows significant affinity (45%) for the C-1 methyl ester of 15-methyl PGF2alpha. nih.gov |
| Validation | Results show excellent agreement with GC-MS methods. nih.gov |
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format. While specific commercial ELISA kits for this compound were not identified in the surveyed literature, the principles are well-established from kits for the parent compound, PGF2alpha, and its metabolites. caymanchem.com These assays are typically designed as competitive ELISAs.
In a competitive ELISA, a microtiter plate is coated with a capture antibody (e.g., goat anti-rabbit IgG). abcam.com The samples containing the unknown amount of prostaglandin, standards, a specific rabbit antibody against the prostaglandin, and a known amount of enzyme-conjugated prostaglandin (e.g., alkaline phosphatase conjugate) are added to the wells. abcam.com During incubation, the sample's prostaglandin and the enzyme-conjugated prostaglandin compete for binding to the limited primary antibody. After washing away unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample. abcam.com
The specificity of an ELISA is crucial. Cross-reactivity with related compounds is a key performance parameter that must be validated. For example, an ELISA for a related isoprostane shows high specificity for its target but minimal cross-reactivity with other prostaglandins like PGF1α and PGF2α. abcam.com
Sample Preparation and Extraction Protocols from Complex Biological Matrices
The successful analysis of this compound from biological samples is highly dependent on the sample preparation and extraction protocol. The goal is to isolate the analyte from interfering substances like proteins and other lipids, concentrate it, and transfer it into a solvent compatible with the analytical instrument.
Plasma: Plasma is a complex matrix requiring significant cleanup. A common method is liquid-liquid extraction (LLE) using an organic solvent like ethyl acetate (B1210297) after protein precipitation. nih.gov An alternative and widely used technique is solid-phase extraction (SPE) , which involves passing the sample through a cartridge (e.g., a C18 sorbent) that retains the analyte, while salts and polar impurities are washed away. The analyte is then eluted with an organic solvent. nih.gov For very high specificity, immunoaffinity purification can be used, where an antibody specific to the analyte is bound to a solid support to capture it from the sample. researchgate.netsemanticscholar.org
Urine: Urine is a less complex matrix than plasma. For some high-sensitivity assays like LC-MS/MS or certain ELISAs, samples may only require dilution with the assay buffer before analysis. antibodies-online.comtestcatalog.org However, for other methods or when higher concentration is needed, an extraction step similar to that for plasma (SPE or LLE) is employed. semanticscholar.org
Tissue: For tissue analysis, the sample must first be homogenized to release the cellular contents. This is followed by extraction procedures, typically LLE or SPE, similar to those used for plasma to isolate the lipid fraction containing the prostaglandin analog.
Fecal Samples: Fecal samples are used for non-invasive monitoring. The preparation involves drying the fecal matter, followed by an extraction with a solvent system (e.g., an ethanol-based buffer) to dissolve the steroids and prostaglandins. The resulting extract can then be analyzed, often by immunoassay. antibodies-online.com
| Biological Matrix | Preparation/Extraction Method | Key Considerations |
| Plasma/Blood | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Immunoaffinity Purification. nih.govnih.govsemanticscholar.org | Requires efficient removal of proteins and interfering lipids. |
| Urine | Dilution, Solid-Phase Extraction (SPE). semanticscholar.organtibodies-online.comtestcatalog.org | Generally a cleaner matrix; dilution may be sufficient for sensitive methods. |
| Tissue | Homogenization followed by SPE or LLE. | Requires initial disruption of the tissue structure to release the analyte. |
| Fecal Samples | Solvent extraction of dried material. antibodies-online.com | Used for non-invasive analysis; requires a validated extraction protocol. |
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD))
The structural elucidation and conformational analysis of this compound and its analogs are heavily reliant on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are paramount in providing detailed insights into the molecule's three-dimensional structure and stereochemistry, which are crucial for its biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the definitive structural confirmation of this compound. Analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecular framework.
Research involving regiospecific monomethyl ethers of prostaglandin F2alpha, including the 15-methyl ether derivative, has utilized NMR to confirm the site of methylation and to investigate the resulting structural changes. nih.gov Comparative NMR spectral analyses have revealed that the formation of the ether linkage at the C-15 position induces noticeable conformational changes within the molecule. nih.gov
While a complete spectral assignment for this compound is not widely published in readily accessible literature, data for closely related analogs, such as the 15(R)-15-methyl Prostaglandin F2alpha methyl ester, offer significant insights. The ¹H NMR spectrum of this analog in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be assigned to specific protons in the structure.
¹H NMR Data for 15(R)-15-methyl Prostaglandin F2alpha methyl ester in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 5.55–5.45 | m | 2H | C5–C6 |
| 3.67 | s | 3H | COOCH₃ |
This table is based on reported data for a closely related analog and serves as an illustrative example.
Furthermore, comprehensive ¹H NMR studies on the parent compound, Prostaglandin F2alpha, and its C-15 epimer have been conducted in various solvents. nih.gov These studies, employing techniques such as extensive scalar decoupling and difference Nuclear Overhauser Effect (NOE) spectra, have enabled the complete assignment of the proton spectra and have defined the conformation of the carbon chain from C-5 to C-16. nih.gov Such detailed analyses of the parent prostaglandin provide an essential reference for interpreting the spectra of its 15-methyl ether derivative, allowing for the identification of chemical shift perturbations and conformational alterations arising from the introduction of the methyl group at the C-15 hydroxyl position.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemical features and conformational properties of chiral molecules like this compound. This method is particularly sensitive to changes in the spatial arrangement of chromophores within the molecule.
The chiroptical properties observed in the CD spectra are known to be dependent on the solvent environment, which can influence the conformational preferences of the prostaglandin side chains. nih.gov While specific CD spectral data for this compound is not detailed in the available literature, the methodology is established as a critical component in the comprehensive structural and conformational analysis of this class of compounds.
Comparative Pharmacology and Structure Activity Relationship Sar Studies
Relative Potency and Efficacy Compared to Endogenous Prostaglandin (B15479496) F2alpha
Prostaglandin F2alpha 15-methyl ether, also known as 15-methyl PGF2alpha or carboprost, is a structurally modified version of the endogenous Prostaglandin F2alpha (PGF2alpha). caymanchem.com This modification significantly alters its pharmacological profile, primarily by increasing its metabolic stability. The key difference is the addition of a methyl group at the carbon-15 (B1200482) (C-15) position. This structural change protects the C-15 hydroxyl group from rapid oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase, a primary pathway for the inactivation of natural prostaglandins (B1171923). This resistance to metabolic degradation results in a longer biological half-life and, consequently, a more potent and sustained clinical effect compared to its natural counterpart.
The increased potency is evident across various physiological systems. For instance, in cardiovascular studies using animal models, 15-methyl PGF2alpha produced a greater and more sustained increase in pulmonary arterial pressure and pulmonary vascular resistance compared to PGF2alpha. This demonstrates its augmented and prolonged hemodynamic effects. The enhanced efficacy is also observed in its potent luteolytic activity, where it is effective at inducing luteolysis and reducing serum progesterone (B1679170). caymanchem.comnih.gov This makes it a powerful agent in reproductive medicine. The methyl ester form of the compound, 15(S)-15-methyl PGF2alpha methyl ester, is a prodrug designed to increase membrane permeability, which is then hydrolyzed in vivo to release the active compound. caymanchem.com
Table 1: Comparative Efficacy of this compound vs. Prostaglandin F2alpha
| Parameter | This compound | Prostaglandin F2alpha (Endogenous) | Reference |
|---|---|---|---|
| Metabolic Stability | High; resistant to oxidation by 15-hydroxyprostaglandin dehydrogenase | Low; rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase | caymanchem.com |
| Receptor Affinity | High affinity for FP receptor, though slightly lower than PGF2alpha | Very high affinity for FP receptor | nih.gov |
| Luteolytic Potency | High; effective in causing luteal regression | Effective, but less potent and with a shorter duration of action | nih.govnih.gov |
| Uterine Stimulation | Potent and sustained uterine contractions | Less potent with a shorter duration of action | medchemexpress.comnih.gov |
| Cardiovascular Effects | Greater and more sustained rise in pulmonary arterial pressure | Less pronounced and shorter-lived effects |
Impact of Stereochemistry on Biological Activity and Receptor Interactions
The biological activity of prostaglandin analogues is highly dependent on their specific three-dimensional structure. For this compound, the stereochemistry at its multiple chiral centers is critical for its interaction with the FP receptor and its resulting pharmacological effects. The biologically active form is specifically the 15(S) isomer, as indicated by its formal chemical name: 9α,11α,15S-trihydroxy-15-methyl-prosta-5Z,13E-dien-1-oic acid. caymanchem.comcaymanchem.com
The (S) configuration at the C-15 position is crucial. This specific arrangement ensures that the molecule fits correctly into the binding pocket of the FP receptor. Any alteration to this stereochemistry can dramatically reduce or eliminate its biological activity. Studies on structure-activity relationships have consistently shown that modifications at the C-11 or C-15 positions, including changes in stereochemistry, can reduce receptor binding by a factor of 100 or more. nih.gov
The natural PGF2alpha molecule has a hydroxyl (-OH) group at the C-15 position with the (S) configuration. The addition of the methyl group in this compound also occurs at this C-15 position. Maintaining the (S) configuration at this now tertiary alcohol is essential for retaining high agonist activity at the FP receptor. This precise stereochemical arrangement mimics the natural ligand sufficiently to allow for effective receptor binding and activation, while the presence of the methyl group provides the added benefit of steric hindrance, which blocks enzymatic degradation. Furthermore, research into other PGF2alpha analogues has reinforced the importance of stereochemistry at other positions, such as C-9 and C-11, where inversion of the configuration can alter both the potency and the receptor profile of the molecule. nih.gov
Identification of Critical Structural Elements Governing Selectivity and Functional Outcome
Structure-activity relationship (SAR) studies have identified several key structural features of this compound that govern its selectivity and functional effects.
The most critical structural element is the methyl group at the C-15 position . This modification is the primary reason for the compound's enhanced potency and duration of action. By sterically hindering the C-15 hydroxyl group, the methyl group prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase. This leads to a longer half-life and sustained action at the FP receptor. caymanchem.com
The hydroxyl groups at C-9, C-11, and C-15 are essential for receptor binding and agonist activity. The natural PGF2alpha molecule relies on these groups for its interaction with the FP receptor. While the C-15 position is methylated in this analogue, the hydroxyl group remains. Studies have shown that substitution of the 15-hydroxyl group can lead to a modest reduction in FP receptor binding but can eliminate binding to the prostaglandin transporter (PGT). nih.gov The metabolites of PGF2alpha, such as 15-keto-PGF2alpha, which lack the C-15 hydroxyl group, have a 100-fold lower affinity for the FP receptor, underscoring the importance of this functional group. nih.gov
The C-1 carboxyl group is another crucial element for optimal binding to the FP receptor. This group interacts electrostatically with the receptor, and while some bioisosteric replacements are tolerated, the carboxylic acid is generally essential for high-affinity binding. nih.gov
Furthermore, research on various PGF2alpha methyl ethers has shown that the position of methylation influences selectivity. Specifically, methylation at the O-9 and O-15 positions has been found to increase selectivity for luteolytic activity, as demonstrated in the hamster antifertility assay. nih.gov This suggests that while the core prostaglandin structure ensures interaction with the FP receptor, specific modifications can fine-tune the functional outcome, leading to enhanced selectivity for certain physiological effects over others.
Table 2: Summary of Structure-Activity Relationships
| Structural Element | Role in Activity and Selectivity | Reference |
|---|---|---|
| C-15 Methyl Group | Blocks metabolic oxidation, increasing potency and duration of action. | caymanchem.com |
| C-15 (S)-Stereochemistry | Essential for proper fit and high-affinity binding to the FP receptor. | caymanchem.comnih.gov |
| C-9, C-11, C-15 Hydroxyl Groups | Critical for receptor binding and agonist function. Absence or modification (e.g., to a keto group) drastically reduces affinity. | nih.govnih.gov |
| C-1 Carboxyl Group | Essential for optimal, high-affinity binding to the FP receptor. | nih.gov |
| Position of Methylation | Methylation at the O-15 (and O-9) position can increase selectivity for luteolytic activity. | nih.gov |
Future Research Directions and Unexplored Avenues for Prostaglandin F2alpha 15 Methyl Ether
Development of Novel Analogues with Refined Target Selectivity or Potency
A primary goal in medicinal chemistry is to enhance the therapeutic index of drugs by increasing their potency and selectivity, thereby reducing off-target effects. The development of novel analogues of Prostaglandin (B15479496) F2alpha 15-methyl ether is a key area of future research. The methylation at the C-15 position was an early, successful modification to protect the compound from metabolic degradation, resulting in a more stable and potent molecule compared to the endogenous PGF2α. nih.gov
Further synthetic modifications are under investigation to fine-tune its interaction with the prostaglandin F (FP) receptor and minimize activity at other prostanoid receptors, such as the EP3 receptor, which is associated with side effects like fever and hypertension. nih.gov Research has shown that even subtle changes, such as the regiospecific placement of methyl ether groups at the O-9 or O-11 positions, can alter biological activity and selectivity. nih.gov For instance, both the 9- and 15-methyl ethers demonstrate increased selectivity for luteolytic activity in hamsters. nih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov By systematically altering different parts of the molecule—such as the omega-chain, where replacement with a benzene (B151609) ring has been shown to change the potency and receptor profile—researchers can identify key structural motifs responsible for desired biological actions. nih.gov A recent chemoenzymatic synthesis method promises to make the production of various prostaglandin analogues more cost-efficient, which could accelerate the discovery and development of new, more refined compounds. nih.gov
Table 1: Investigated Analogues and Structural Modifications
| Analogue/Modification | Observed Effect | Reference |
|---|---|---|
| 15-methyl ether | Increased metabolic stability and potency | nih.gov |
| 9-methyl ether | Increased selectivity for luteolytic activity (hamster) | nih.gov |
| 11-methyl ether | Retains significant biological activity | nih.gov |
| 17-phenyl-18,19,20-trinor PGF2α | Higher therapeutic index in the eye compared to PGF2α | nih.gov |
Integration with Emerging Omics Technologies for Comprehensive Mechanistic Elucidation
To move beyond a single receptor-pathway model, future research will increasingly rely on "omics" technologies. These approaches, including metabolomics, proteomics, and transcriptomics, provide a global view of the molecular changes induced by Prostaglandin F2alpha 15-methyl ether.
Metabolomics, the large-scale study of small molecules or metabolites, can create a detailed map of the metabolic pathways affected by the compound. Studies have already begun to characterize the metabolites of 15-methyl-PGF2α in various species, identifying key breakdown products like dinor-15-methyl-PGF2alpha. nih.govnih.gov Future work will likely use advanced mass spectrometry techniques to create comprehensive metabolic fingerprints, offering insights into its systemic effects and potential new biomarkers of its action. nih.govresearchgate.net
Proteomics can identify the full complement of proteins that are altered in expression or post-translational modification following treatment, revealing novel protein targets and signaling networks. Transcriptomics, the study of the complete set of RNA transcripts, can show how the compound alters gene expression to exert its biological effects. These unbiased, system-wide approaches will be invaluable in elucidating the complete mechanism of action, identifying reasons for variable responses among individuals, and uncovering previously unknown functions.
Exploration of Unconventional Biological Pathways and Receptors
While the FP receptor is the primary target of this compound, evidence suggests its biological activity may not be exclusively mediated through this pathway. A significant future direction is the exploration of these unconventional pathways and potential alternative receptors.
It is known that the structurally related Carboprost can activate the EP3 receptor, leading to certain side effects. nih.gov This off-target activity highlights the need for a more thorough characterization of its receptor binding profile across the entire family of prostanoid receptors. Detailed studies comparing the binding affinities and activation potentials of 15-methyl PGF2α ether and its analogues at each receptor subtype will be critical.
Furthermore, some research suggests that its effects may not be limited to receptor-mediated signaling. For example, in male rats, high concentrations of a 15-methyl PGF2α ester were found to suppress testosterone (B1683101) and gonadotropin secretion, suggesting a potential direct action on the testes or a higher-level effect on the hypothalamic-pituitary-gonadal axis. nih.gov Investigating these non-canonical actions could open up entirely new therapeutic possibilities or explain certain observed side effects.
Advancements in Non-Invasive Analytical Strategies for Biological Monitoring
The ability to monitor a drug's concentration and its biological effects non-invasively is a significant goal in pharmacology and clinical practice. For this compound, future research will focus on developing more sophisticated and sensitive analytical methods for its detection in biological fluids like urine and plasma.
Current methods often rely on drawing blood to measure serum levels via techniques like radioimmunoassay or mass spectrometry. nih.govacs.org While effective, these are invasive. A promising avenue is the identification of unique urinary metabolites that can serve as reliable, non-invasive biomarkers of the compound's administration and metabolism. researchgate.net This approach, which has been explored for other prostaglandins (B1171923), would allow for easier and more frequent monitoring. researchgate.net The development of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays will be central to detecting the compound and its metabolites at very low concentrations. researchgate.net
Role in Comparative Physiology across Diverse Animal Species
This compound and its analogues are used in both human and veterinary medicine. nih.govnih.gov A fascinating and clinically relevant area of future research is the expansion of studies in comparative physiology to understand its effects across a wider range of animal species.
Significant species-specific differences in metabolism and response have already been noted. For instance, the metabolism of 15-methyl-PGF2α has been compared between cynomolgus monkeys and humans. nih.gov Its effects on pulmonary circulation have been detailed in dogs, while its luteolytic and estrus-inducing properties are well-utilized in cattle. nih.govnih.gov Studies in rats and hamsters have provided further insights into its reproductive and systemic effects. nih.govnih.gov
Future comparative studies could explore its utility in aquaculture, wildlife conservation (e.g., for reproductive management in endangered species), or in different livestock species. Such research would not only broaden the compound's applications but also provide fundamental insights into the evolution and function of the prostaglandin system across the animal kingdom.
Table 2: Species in which this compound Effects Have Been Studied
| Species | Context of Study | Reference |
|---|---|---|
| Human | Metabolism, Clinical applications | nih.govnih.gov |
| Cynomolgus Monkey | Metabolism | nih.gov |
| Rhesus Monkey | Luteolysis | caymanchem.com |
| Dog | Pulmonary circulation | nih.gov |
| Cattle (Heifers) | Luteolysis, Estrus induction, Post-partum care | nih.govnih.govnih.gov |
| Rat | Reproductive effects, General pharmacology | nih.govnih.gov |
| Hamster | Antifertility, Luteolysis | nih.gov |
| Gerbil | General pharmacology | nih.gov |
| Rabbit | General pharmacology | nih.gov |
Q & A
Q. What validated methods are recommended for quantifying Prostaglandin F2alpha 15-methyl ether in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, stable isotope dilution assays using deuterated internal standards (e.g., PGF2α-d4) improve accuracy by correcting for matrix effects and ion suppression. Plasma samples should be spiked with 50 pg of internal standard, centrifuged to remove platelets, and analyzed with protocols optimized to resolve isomers like 15(R)-PGF2α and 8-iso-PGF2α .
Q. How can researchers assess the receptor specificity of this compound?
Competitive binding assays using recombinant human prostanoid receptors (e.g., FP receptor) are critical. Membrane preparations expressing the receptor are incubated with radiolabeled ligands (e.g., [³H]-PGF2α) and increasing concentrations of the compound. Calculate IC₅₀ values to determine selectivity. For instance, AL-8810, an FP receptor antagonist, showed >10,000 nM IC₅₀ at DP receptors, highlighting FP specificity .
Q. What are the primary metabolites of this compound, and how are they analyzed?
The major metabolites include 13,14-dihydro-15-keto-PGF2α (PGFM) and 15-keto-PGF2α. GC-MS or LC-MS/MS with analytical standards (e.g., GC40563 for PGFM) is used. Solvent exchange protocols (e.g., methyl acetate evaporation under nitrogen, reconstitution in ethanol/DMSO) ensure metabolite stability .
Q. What experimental models are suitable for studying the uterotonic effects of this compound?
Ex vivo human myometrial strips or in vivo rodent models are common. Clinical studies comparing 15-methyl PGF2α with methylergonovine in postpartum hemorrhage management (e.g., blood loss measurement, uterine contraction frequency) provide translational insights .
Advanced Research Questions
Q. How can researchers resolve structural isomers of this compound in complex mixtures?
Chiral chromatography columns (e.g., C18 with 2.1 µm particle size) and MRM transitions in LC-MS/MS differentiate isomers. For example, 15(R)-PGF2α and 15(S)-PGF2α are resolved using retention time shifts and fragment ions (e.g., m/z 193 for PGF2α vs. m/z 271 for 8-iso-PGF2α) .
Q. What strategies minimize cross-reactivity in immunoassays for this prostaglandin?
Validate antibodies against key metabolites. For example, an antibody with <0.1% cross-reactivity to 6-keto-PGF1α and 15-keto-PGE2 ensures specificity. Parallel analysis using LC-MS/MS is recommended to confirm immunoassay results .
Q. How does membrane permeability influence the efficacy of 15-methyl PGF2α derivatives?
Methyl esterification (e.g., 15(S)-15-methyl PGF2α methyl ester) enhances lipophilicity and cellular uptake. In vitro permeability assays (e.g., Caco-2 monolayers) and in vivo pharmacokinetic studies (e.g., vaginal device release kinetics) optimize formulations for sustained delivery .
Q. What in vivo models best replicate the metabolic clearance of this compound?
Pregnant rodent models or non-human primates are preferred due to similarities in placental metabolism. Track plasma clearance of PGFM via serial blood sampling and correlate with uterine contractility using telemetry devices .
Q. How do researchers address contradictory data on receptor activation pathways?
Use siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate receptor subtypes. For example, FP receptor knockout models can clarify off-target effects (e.g., DP receptor activation) observed in high-dose studies .
Q. What analytical workflows validate the stability of this compound in storage?
Accelerated stability testing under varying temperatures and humidity, paired with LC-MS/MS quantification, identifies degradation products (e.g., 15-keto derivatives). Batch-specific certificates of analysis (CoA) from suppliers ensure reagent integrity .
Methodological Notes
- Data Contradictions : Cross-reactivity values vary between antibody batches; always revalidate with current lots .
- Experimental Design : Include ≥3 biological replicates in LC-MS/MS workflows to account for inter-individual variability in prostaglandin levels .
- Advanced Tools : SEM and UPLC-MS facilities (e.g., WATERS systems) enable structural elucidation and high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
